molecular formula C22H23NO5 B028935 N-Fmoc-L-threonine Allyl Ester CAS No. 136523-92-7

N-Fmoc-L-threonine Allyl Ester

Cat. No.: B028935
CAS No.: 136523-92-7
M. Wt: 381.4 g/mol
InChI Key: GLXCMMPBFKKXPV-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-L-threonine Allyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Peptide Thioesters

N-Fmoc-L-threonine Allyl Ester is utilized in the synthesis of peptide thioesters, a critical step in peptide synthesis. The allyl ester group in the compound allows for selective transfer to peptide thioesters under solid-phase conditions, facilitating the synthesis of complex peptides (Lei Li & Pu Wang, 2007).

Preparation of Peptide Nucleic Acid Monomers

This compound is also involved in the synthesis of peptide nucleic acid (PNA) monomers, especially in the preparation of N-[2-(Fmoc)aminoethyl]glycine esters. These esters are crucial for PNA oligomerization, which has implications in genetic research and molecular diagnostics (F. Wojciechowski & R. Hudson, 2008).

Enzymatic Hydrolysis and Self-Assembly

In another innovative application, this compound derivatives undergo enzymatic hydrolysis to form self-assembling peptide nanotubes. These structures have potential applications in nanotechnology and materials science, providing a biocompatible approach to creating nanostructures (Apurba Das, R. Collins, & R. Ulijn, 2008).

Functionalization of Peptides

This compound plays a role in functionalizing peptides, allowing for the modification of both the C- and N-terminals of peptides. Such functionalization is essential in creating targeted therapeutic agents and diagnostic tools, demonstrating the versatility of this compound in peptide modification (Keith Graham et al., 2002).

High-Pressure-Promoted Synthesis

The compound is also used in high-pressure-promoted synthesis, a method that enhances the efficiency of peptide synthesis, particularly in the preparation of peptide thioesters. This method minimizes epimerization, maintaining the stereochemical integrity of the peptides being synthesized (Y. Nakahara et al., 2010).

Mechanism of Action

Target of Action

N-Fmoc-L-threonine Allyl Ester is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The compound acts by reacting with the amine group of an amino acid to form a carbamate . This reaction introduces the Fmoc group, which serves to protect the amine during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection of the amine group when desired, without disturbing other parts of the molecule .

Biochemical Pathways

The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) . This method is widely used for the synthesis of peptides, which are chains of amino acids linked by amide bonds . The Fmoc group allows for the sequential addition of amino acids to the chain, with each addition followed by the removal of the Fmoc group to expose the next amine for reaction .

Result of Action

The result of the action of this compound is the protection of the amine group during peptide synthesis . By protecting the amine group, the compound allows for the selective addition of amino acids to the peptide chain . After the desired sequence has been assembled, the Fmoc group can be removed to yield the final peptide product .

Action Environment

The action of this compound is influenced by the chemical environment in which it is used. For instance, the compound is stable under acidic conditions but labile under basic conditions . This property is exploited in peptide synthesis, where a base is used to selectively remove the Fmoc group when desired . The compound’s stability can also be affected by the presence of other reactive groups or conditions in the reaction mixture .

Safety and Hazards

The safety data sheets indicate that “N-Fmoc-L-threonine Allyl Ester” is for research use only and not intended for human or veterinary use . It may cause skin and eye irritation .

Future Directions

“N-Fmoc-L-threonine Allyl Ester” is a product for proteomics research and is a useful research chemical . It is available for purchase for a variety of research applications . The future directions of this compound could involve its use in further proteomics research and other scientific investigations.

Biochemical Analysis

Biochemical Properties

N-Fmoc-L-threonine Allyl Ester plays a significant role in biochemical reactions. It is a useful carboxy protecting group in the synthesis of various cyclic peptides and glycopeptides

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. Allyl esters like this compound are cleaved quantitatively under mild conditions using a Pd (0) catalyst . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression.

Properties

IUPAC Name

prop-2-enyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXCMMPBFKKXPV-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467098
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136523-92-7
Record name N-Fmoc-L-threonine Allyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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